6-(1,3-benzodioxol-5-yl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one
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Overview
Description
6-(1,3-benzodioxol-5-yl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, a hydroxy group, and a cyclohepta[c]furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzodioxol-5-yl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methylenedioxybenzene, various oxidizing agents, and catalysts to facilitate ring closure and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-benzodioxol-5-yl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions on the benzodioxole ring can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-(1,3-benzodioxol-5-yl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzodioxole moiety and hydroxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sesamolin: A naturally occurring compound with a similar benzodioxole structure.
1,3-Benzodioxole derivatives: Compounds with variations in the substituents on the benzodioxole ring.
Cyclohepta[c]furan derivatives: Compounds with different functional groups attached to the cyclohepta[c]furan ring.
Uniqueness
6-(1,3-benzodioxol-5-yl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one is unique due to its combination of structural features, including the benzodioxole moiety, hydroxy group, and cyclohepta[c]furan ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-9-17-13(19)5-12(6-14(20)18(17)10(2)23-9)11-3-4-15-16(7-11)22-8-21-15/h3-7,19H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNCCHQYTSAMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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